molecular formula C5H14N2 B3252191 2-Methylbutane-2,3-diamine CAS No. 214559-09-8

2-Methylbutane-2,3-diamine

Cat. No.: B3252191
CAS No.: 214559-09-8
M. Wt: 102.18 g/mol
InChI Key: MIKNSPXOIZYKIT-UHFFFAOYSA-N
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Description

2-Methylbutane-2,3-diamine is an organic compound with the molecular formula C5H14N2 It is a diamine, meaning it contains two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbutane-2,3-diamine can be synthesized through several methods. One common approach involves the reductive amination of 2-methylbutane-2,3-dione. This reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methylbutane-2,3-dinitrile. This process requires high pressure and temperature conditions to achieve optimal yields .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutane-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Alkyl halides or acyl chlorides can react with the amine groups under basic conditions.

Major Products:

Scientific Research Applications

2-Methylbutane-2,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use as a precursor for drugs targeting specific diseases.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-methylbutane-2,3-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. This compound can also act as a ligand in coordination chemistry, forming complexes with metal ions .

Comparison with Similar Compounds

  • 2-Methylbutane-1,3-diamine
  • 2-Methylpentane-2,3-diamine
  • 2,2-Dimethylpropane-1,3-diamine

Comparison: 2-Methylbutane-2,3-diamine is unique due to the position of its amine groups, which influence its reactivity and applications. Compared to 2-methylbutane-1,3-diamine, it has different steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

2-methylbutane-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-4(6)5(2,3)7/h4H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKNSPXOIZYKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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